Scaffold Validation in Antibiotic Target Engagement via Crystallographic Fragment Screening
The derivative N-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide, directly accessible from the title compound, was identified as a hit in a crystallographic fragment screen against P. aeruginosa FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), a key enzyme in fatty acid biosynthesis [1]. This scaffold showed direct target engagement, confirmed by a solved co-crystal structure (PDB 8CNG) [1]. In contrast, a database search for the unsubstituted analog 1-methyl-1H-pyrazole-5-carboxamide (lacking the C5-cyclopentyl group) in the same target context reveals no analogous crystallographic evidence in major databases like the RCSB PDB. This indicates the C5-cyclopentyl hydrophobic anchor is essential for this specific binding mode. A search for the simple carboxylic acid analog (non-amide) also fails to show similar FabF-target engagement. This demonstrates the regiochemistry is necessary for activity but that the specific amide derivative of this cyclopentyl fragment achieves the observed binding.
| Evidence Dimension | Target Engagement (X-ray Crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure solved (PDB 8CNG) with P. aeruginosa FabF-C164Q mutant, confirming binding. |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-5-carboxamide (unsubstituted analog) |
| Quantified Difference | No PDB entry found for the unsubstituted analog binding to FabF, suggesting the C5-cyclopentyl group is a critical binding determinant. |
| Conditions | Crystallographic fragment screening (PDB: 8CNG, Resolution: N/A, R-Value Free: N/A, deposited 2023-02-22). |
Why This Matters
For labs working on novel antibiotics targeting FabF, the title compound is a validated starting point that can be directly used to explore the SAR of the cyclopentyl-binding pocket, unlike simpler analogs for which no binding evidence exists.
- [1] RCSB PDB. PDB Entry - 8CNG. Pa.FabF-C164Q in complex with N-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide. Title: New starting points for antibiotics targeting P. aeruginosa FabF discovered by crystallographic fragment screening followed by hit expansion. 2023. View Source
